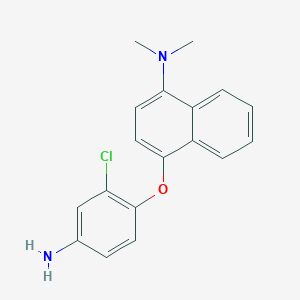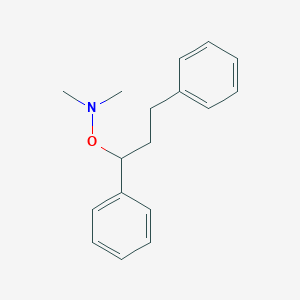
N-(1,3-Diphenylpropoxy)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Diphenylpropoxy)-N-methylmethanamine is an organic compound that features a complex structure with two phenyl groups attached to a propoxy chain, which is further linked to a methylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Diphenylpropoxy)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the 1,3-diphenylpropoxy intermediate. This can be achieved through a Friedel-Crafts reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst . The resulting intermediate is then subjected to further reactions to introduce the methylmethanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-Diphenylpropoxy)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(1,3-Diphenylpropoxy)-N-methylmethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(1,3-Diphenylpropoxy)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1,3-Diphenylpropoxy)-N-methylmethanamine include:
1,3-Diphenyl-1,3-propanedione: Known for its use in electron transfer reactions and prostaglandin synthesis.
(1,3-diphenylpropoxy)sulfonic acid: An aromatic compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
85978-40-1 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
N-(1,3-diphenylpropoxy)-N-methylmethanamine |
InChI |
InChI=1S/C17H21NO/c1-18(2)19-17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12,17H,13-14H2,1-2H3 |
Clave InChI |
QJZYPWNIGSYLIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)OC(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


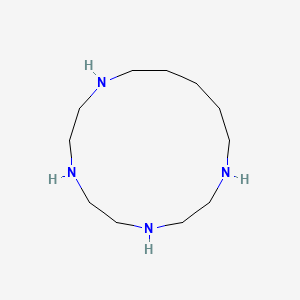
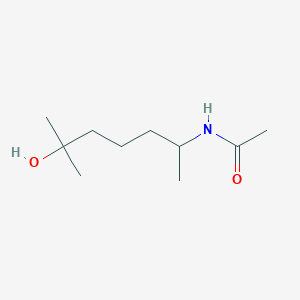
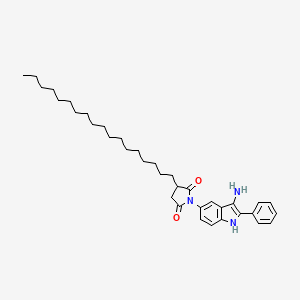

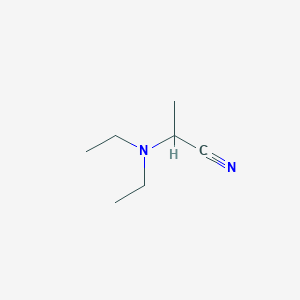
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
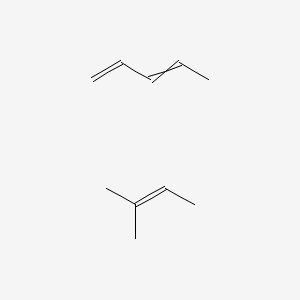
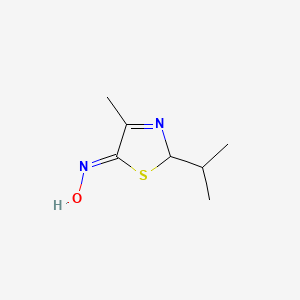
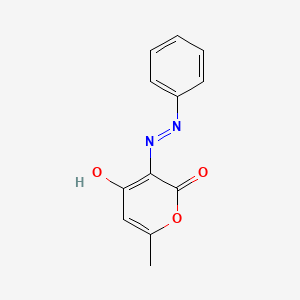
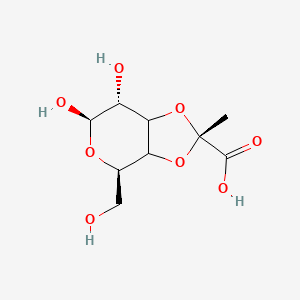
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
